![molecular formula C22H19NOS B12588499 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one CAS No. 873665-45-3](/img/structure/B12588499.png)
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and phenylsulfanyl anilino substituents, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the phenyl group: This step often involves Friedel-Crafts acylation reactions.
Attachment of the phenylsulfanyl anilino group: This can be done through nucleophilic substitution reactions where aniline derivatives react with phenylsulfanyl halides under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or anilino rings, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
Applications De Recherche Scientifique
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one can be compared with similar compounds like:
1-Phenyl-3-[2-(methylsulfanyl)anilino]but-2-en-1-one: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its reactivity and biological activity.
1-Phenyl-3-[2-(hydroxymethyl)anilino]but-2-en-1-one: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and solubility properties.
1-Phenyl-3-[2-(chlorosulfanyl)anilino]but-2-en-1-one: The chlorosulfanyl group can lead to different chemical reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
873665-45-3 |
|---|---|
Formule moléculaire |
C22H19NOS |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-phenyl-3-(2-phenylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C22H19NOS/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |
Clé InChI |
FXBYBMBXDVMUGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


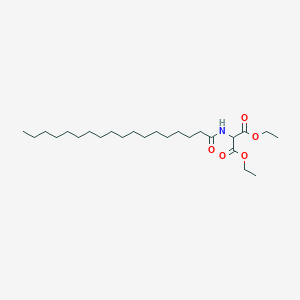
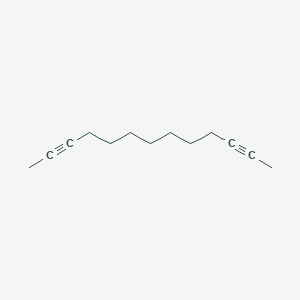
![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
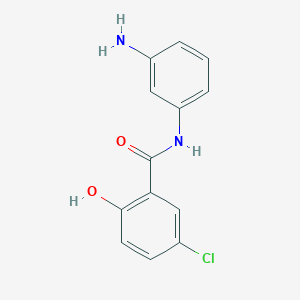
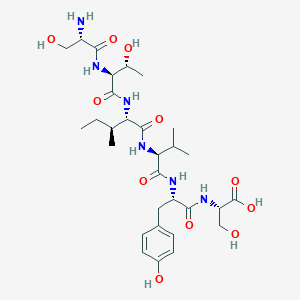
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
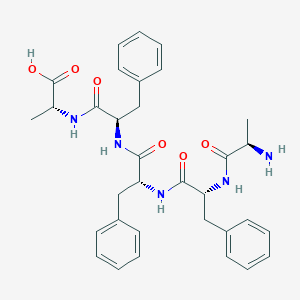

![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
